molecular formula C18H13F3N2OS B2671070 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 932986-98-6

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2671070
CAS No.: 932986-98-6
M. Wt: 362.37
InChI Key: LNWDCFULECTRHZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine atoms at specific positions on the benzamide structure, which can significantly influence its chemical and biological properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

Based on similar compounds, this compound could potentially cause skin and eye irritation, and could be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with 2,6-difluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide
  • 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits unique properties due to the specific arrangement of fluorine atoms and the thiazole ring. These structural features can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-12-4-1-3-11(9-12)18-23-13(10-25-18)7-8-22-17(24)16-14(20)5-2-6-15(16)21/h1-6,9-10H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWDCFULECTRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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